(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring and a fluoropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and nitrogen atoms in its structure can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- (3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Comparison: Compared to these similar compounds, (2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both fluorine and pyrrolidine moieties. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVQGCNIKLMZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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